Morpholine-2-carboxylic acid hydrochloride

Solubility Formulation Salt Selection

This racemic hydrochloride salt (CAS 878010-24-3) is a versatile chiral secondary amino acid building block with superior water solubility (875 mg/mL), making it the ideal choice for aqueous-phase synthesis, chiral resolution studies, and peptidomimetic design. Unlike the free base or single enantiomers, this racemic salt enables cost-effective entry into stereochemical diversification and is a key intermediate for antibacterial and antiviral agents. Ensure reproducible yields—select the correct form for your research.

Molecular Formula C5H10ClNO3
Molecular Weight 167.59 g/mol
CAS No. 878010-24-3
Cat. No. B1461818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine-2-carboxylic acid hydrochloride
CAS878010-24-3
Molecular FormulaC5H10ClNO3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1COC(CN1)C(=O)O.Cl
InChIInChI=1S/C5H9NO3.ClH/c7-5(8)4-3-6-1-2-9-4;/h4,6H,1-3H2,(H,7,8);1H
InChIKeyXLKJUXXMBJDEBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholine-2-carboxylic acid hydrochloride (CAS 878010-24-3) | Chiral Morpholine Building Block for Pharmaceutical R&D


Morpholine-2-carboxylic acid hydrochloride (CAS 878010-24-3), also referenced as (R,S)-2-Carboxymorpholine hydrochloride, is a chiral secondary amino acid derivative with the molecular formula C5H10ClNO3 and a molecular weight of 167.59 g/mol. It exists as a white crystalline solid with a melting point >200 °C, and it is highly soluble in aqueous media, exhibiting a solubility of 875.0 mg/mL (5.22 mol/L) in water. The compound is a racemic mixture of the (R)- and (S)-enantiomers, each possessing distinct stereochemistry and applications in asymmetric synthesis. As a versatile building block in organic synthesis and pharmaceutical research, it serves as a key intermediate in the synthesis of complex molecules, including cannabinoid ligands, antibacterial agents, and peptidomimetics, as demonstrated in various patents and academic studies. [1] [2]

Critical Selection Criteria: Why Morpholine-2-carboxylic acid hydrochloride Cannot Be Replaced by Its Analogs


Substituting Morpholine-2-carboxylic acid hydrochloride with its closest analogs, such as the non-salt free base (CAS 300582-83-6), its single enantiomers ((R)-CAS 1273577-14-2 or (S)-CAS 1439373-55-3), or structurally related compounds like morpholine-3-carboxylic acid, can lead to significant differences in solubility, reactivity, and stereochemical outcomes. The hydrochloride salt form confers a substantially higher aqueous solubility (875.0 mg/mL) compared to the free base, which is critical for reactions conducted in polar media. Furthermore, the racemic mixture presents distinct biological activity profiles and synthetic utility compared to its individual enantiomers, which exhibit unique stereoselective binding and catalytic properties. Even minor structural shifts, such as moving the carboxyl group from the 2- to the 3-position, alter the compound's electronic distribution and conformational flexibility, thereby affecting its role as a peptidomimetic or a building block. Therefore, selecting the correct form—racemic salt, specific enantiomer, or free base—is not interchangeable and directly impacts experimental reproducibility, reaction yields, and the biological activity of derived products. [1] [2]

Quantitative Differentiators of Morpholine-2-carboxylic acid hydrochloride (CAS 878010-24-3) Against Key Analogs


Aqueous Solubility Advantage of Hydrochloride Salt vs. Free Base

The hydrochloride salt form (CAS 878010-24-3) demonstrates significantly enhanced aqueous solubility compared to its free base analog (CAS 300582-83-6). This is a critical differentiator for applications requiring reactions or assays in polar solvents. The hydrochloride salt exhibits a solubility of 875.0 mg/mL (5.22 mol/L) in water, whereas the free base is less soluble due to the absence of the ionizable hydrochloride group.

Solubility Formulation Salt Selection

Stereochemical Purity and Application Divergence Between Racemate and Single Enantiomers

Morpholine-2-carboxylic acid hydrochloride (CAS 878010-24-3) is a racemic mixture, while its individual (R)- and (S)-enantiomers (CAS 1273577-14-2 and 1439373-55-3, respectively) are also commercially available. The choice between the racemate and a specific enantiomer is critical, as they exhibit different properties and applications. For instance, the (R)-enantiomer is specifically employed as a chiral building block in asymmetric synthesis, while the racemate serves as a cost-effective intermediate for achiral applications or as a starting material for chiral resolution. The (R)-enantiomer is available at a standard purity of 97%, while the (S)-enantiomer is typically offered at 95% purity, reflecting differences in synthetic and purification challenges.

Chiral Synthesis Enantiomeric Purity Asymmetric Catalysis

Positional Isomerism: Divergent Biological and Synthetic Utility of 2- vs. 3-Carboxylic Acid Derivatives

The position of the carboxylic acid group on the morpholine ring fundamentally alters the compound's properties. Morpholine-2-carboxylic acid derivatives are recognized as isosteric peptide analogs and are widely used as peptidomimetics. In contrast, morpholine-3-carboxylic acid derivatives, while also chiral, serve different roles; for example, they have been studied for enantioseparation using chiral derivatizing agents like (S)-NIFE, achieving excellent resolutions. This positional difference impacts the conformational preferences and hydrogen-bonding capabilities of the morpholine ring, directly influencing biological activity and synthetic utility. [1] [2]

Structure-Activity Relationship Peptidomimetics Isosteres

Optimal Use Cases for Morpholine-2-carboxylic acid hydrochloride (CAS 878010-24-3) in Research and Industrial Settings


Synthesis of Peptidomimetics and Bioactive Molecules

Morpholine-2-carboxylic acid hydrochloride serves as a key building block for creating peptidomimetics, which are designed to mimic the structure and function of natural peptides with improved stability and bioavailability. Its rigid morpholine ring and carboxylic acid handle facilitate the construction of conformationally constrained peptide analogs. This is particularly valuable in medicinal chemistry for developing enzyme inhibitors, receptor ligands, and other therapeutic agents. [1]

Asymmetric Synthesis and Chiral Resolution Studies

The racemic mixture (CAS 878010-24-3) is an ideal starting material for chiral resolution studies, allowing researchers to develop and optimize methods for isolating the (R)- and (S)-enantiomers. The distinct properties of each enantiomer, including their different purities and applications as chiral building blocks in asymmetric catalysis, make them valuable tools for synthesizing enantiomerically pure pharmaceuticals.

Antibacterial and Antiviral Drug Discovery

Derivatives of morpholine-2-carboxylic acid have been patented for their antibacterial and antiviral properties. Specifically, Δ2,3-1,4-morpholine-2-carboxylic acid derivatives are described as intermediates for synthesizing antibacterial agents, including analogs of isocephalosporins. Furthermore, morpholine carboxyl analogs have demonstrated anti-HBV activity, with certain derivatives showing reduced hERG activity, a key safety consideration in drug development. This positions the compound as a privileged scaffold for developing novel antibiotics and antivirals. [2] [3]

Aqueous-Phase Reactions and Formulations

The high aqueous solubility of the hydrochloride salt (875.0 mg/mL) makes it the preferred form for reactions conducted in water or other polar solvents. This property simplifies work-up procedures, enhances reaction kinetics in aqueous media, and is crucial for developing water-soluble prodrugs or for applications in biological assays where high concentrations in aqueous buffers are required.

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